molecular formula C30H51NO8 B14078337 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin

3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin

Cat. No.: B14078337
M. Wt: 553.7 g/mol
InChI Key: LDBKUFVJBZVFND-WZKKSGJLSA-N
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Description

3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin is a derivative of erythromycin, a well-known antibiotic. This compound is part of the macrolide class of antibiotics, which are characterized by their large macrocyclic lactone rings. It is specifically modified to enhance its pharmacological properties, such as increased stability and efficacy against certain bacterial strains .

Preparation Methods

The synthesis of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves several steps. The starting material is typically erythromycin, which undergoes a series of chemical reactions to introduce the desired modifications. These reactions include:

Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically more stable and potent derivatives of the original compound.

Scientific Research Applications

3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are crucial for the translation process.

Comparison with Similar Compounds

Compared to other macrolide antibiotics, 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has unique structural features that enhance its stability and efficacy. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.

Properties

Molecular Formula

C30H51NO8

Molecular Weight

553.7 g/mol

IUPAC Name

(1S,2R,5R,6S,7S,8R,9R,11Z)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one

InChI

InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/b25-17-/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1

InChI Key

LDBKUFVJBZVFND-WZKKSGJLSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2(C=C(/C(=C(/C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)\C)/O2)C)C

Canonical SMILES

CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C

Origin of Product

United States

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